Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro- is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and a dibenzene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin involves multiple steps, typically starting with the preparation of the dibenzene ring system. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of strong acids or bases may be necessary to achieve the correct ring closure and oxygen incorporation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism by which Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, altering metabolic processes, and affecting cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexano-24-crown-8: A similar compound with a crown ether structure, used in various chemical applications.
2,16-Diethyl-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine: Another related compound with slight structural variations.
Uniqueness
Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin is unique due to its specific arrangement of oxygen atoms and the dibenzene ring system, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C32H48O8 |
---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
14,30-ditert-butyl-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(28),12(17),13,15,29,31-hexaene |
InChI |
InChI=1S/C32H48O8/c1-31(2,3)25-7-9-27-29(23-25)39-21-17-35-13-11-34-16-20-38-28-10-8-26(32(4,5)6)24-30(28)40-22-18-36-14-12-33-15-19-37-27/h7-10,23-24H,11-22H2,1-6H3 |
InChI-Schlüssel |
AFHBDDNGQMCYKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCOCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.